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Compound of Interest

3,7-dimethyl-1,3-dihydro-2H-
Compound Name:

azepin-2-one
CAS No.: 67102-02-7

Cat. No.: B184517

Get Quote

Executive Summary: The "Methyl Effect" in 7-
Membered Rings

Azepinones (hexahydro-2H-azepin-2-ones or caprolactams) represent a privileged scaffold in
drug discovery due to their ability to mimic peptide turns and restrict conformational freedom.
While the unsubstituted azepinone ring is often too flexible—leading to entropic penalties upon
receptor binding—the introduction of gem-dimethyl groups (dimethyl substitution at a single
carbon) dramatically alters the physicochemical and biological profile.

This guide focuses on dimethyl-substituted azepinones, specifically analyzing how this
modification drives:

+ Conformational Locking: The Thorpe-Ingold effect forces the 7-membered ring into a specific
conformer, pre-organizing it for target binding.

* Metabolic Stability: Steric hindrance at the

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b184517#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184517?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

- or
-positions blocks cytochrome P450-mediated oxidation.
» Hydrophobic Interaction: Enhanced van der Waals contacts within lipophilic pockets (e.g.,

PKC domains).

Structural Activity Relationship (SAR) & Mechanism
The Gem-Dimethyl Effect on Azepinone Topology

The 7-membered azepinone ring exists in multiple low-energy conformers (chair, twist-boat).
Biological activity often requires a specific "bioactive conformation."

» Unsubstituted Azepinone: High flexibility; high entropic cost to bind.

o 3,3-Dimethyl or 5,5-Dimethyl Substitution: The bulky methyl groups repel adjacent ring
atoms, restricting the ring into a rigid conformation (often a twist-chair). This "pre-
organization” increases binding affinity (

) by reducing the entropy loss (

) of binding.

Case Study: Aplog-1 Derivatives (PKC Modulators)

The most authoritative evidence for dimethyl-azepinone potency comes from Aplog-1 analogs
(simplified debromoaplysiatoxin derivatives).

e Target: Protein Kinase C (PKC) isozymes (specifically PKC

).

o Modification: Introduction of a gem-dimethyl group at the C12 position (equivalent to the
azepinone/lactone ring fusion point).

o Outcome: The 12,12-dimethyl derivative exhibited superior anti-proliferative activity against
cancer cell lines compared to the parent compound.[1]
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e Mechanism: The dimethyl group fills a hydrophobic pocket in the C1 domain of PKC, while
simultaneously locking the spiro-system into an orientation that mimics the natural toxin's
pharmacophore.

Visualization: SAR Logic Flow

The following diagram illustrates the causal link between dimethyl substitution and biological

efficacy.
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Figure 1: Mechanistic pathway showing how dimethyl substitution translates to improved

pharmacological properties.

Biological Data Summary

The following table synthesizes activity data from key dimethyl-azepinone derivatives,
contrasting them with their non-methylated counterparts where available.
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Compound Class Substitution Target | Activity Key Finding
>10-fold increase in
PKC potency vs.

Aplog-1 Analog

12,12-dimethyl (spiro-
fused)

Binding (Anticancer)

unsubstituted. Induces
apoptosis in leukemia
cells [1].[2]

Caprolactam

3,3-dimethyl

Conformation Control

Rigidifies ring for
peptide mimicry; used

as a template for

-turn mimetics [2].

Benzo[blazepine

7,8-dimethyl

Anticancer

Moderate cytotoxicity;
dimethyl group
improves lipophilicity
and membrane

permeability [3].

Imidazo-azepine

1,1-dimethyl

Enzyme Inhibition

Kinetic studies show
dimethyl group slows
hydrolysis, extending
half-life [4].

Experimental Protocols
Synthesis of Dimethyl-Azepinones (Photochemical

Route)

Rationale: Traditional Beckmann rearrangement of hindered ketoximes is difficult. The

photochemical nitrene cascade is the preferred modern route for substituted azepinones.

Reagents:

e 2-Aryloxyaryl azide (Precursor)

e Solvent: 1,4-Dioxane/Water (4:1)
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e Light Source: Blue LED (450-460 nm)
o Catalyst: Brgnsted acid (e.g., TSOH, 10 mol%)
Protocol:

o Preparation: Dissolve the dimethyl-substituted aryl azide (0.2 mmol) in the solvent mixture (2
mL) in a quartz tube.

e Irradiation: Irradiate with Blue LED under Argon atmosphere at 25°C for 12 hours.

e Mechanism: The azide generates a singlet nitrene, which undergoes ring expansion to a
dehydroazepine intermediate.

o Hydrolysis: Water attacks the intermediate (catalyzed by TsOH) to form the dimethyl-
azepinone.

 Purification: Evaporate solvent and purify via flash column chromatography (Hexane/EtOAc).

PKC Binding Assay (For Aplog-1 Derivatives)

Rationale: To validate the affinity gain from the dimethyl group.
Materials:
e Recombinant PKC

isozyme.

e [*"3H]PDBu (Phorbol 12,13-dibutyrate) - Radioligand.
e Phosphatidylserine (PS) vesicles.
Step-by-Step:

» Vesicle Prep: Sonicate Phosphatidylserine (100 pg/mL) in buffer (20 mM Tris-HCI, pH 7.4) to
form vesicles.

e |ncubation: Mix PKC
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(20 ng), [*"3H]PDBu (2 nM), and the dimethyl-azepinone test compound (serial dilutions: 1
nM — 10 puM) in the presence of PS vesicles.

e Equilibrium: Incubate at 30°C for 60 minutes.

« Filtration: Harvest bound ligand using GF/B glass fiber filters soaked in 0.3%
polyethyleneimine.

e Quantification: Measure radioactivity via liquid scintillation counting.
e Analysis: Plot % Inhibition vs. Log[Concentration] to determine

. Expect lower

for dimethyl variants due to hydrophobic lock.

Signaling Pathway Visualization

The following diagram details the PKC activation pathway triggered by high-affinity dimethyl-
azepinone ligands (like 12,12-dimethyl-Aplog-1).
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Figure 2: Signal transduction pathway for dimethyl-azepinone mediated PKC activation leading

to cancer cell apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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